molecular formula C8H14O B2565938 3-Propylcyclopentanone CAS No. 82322-93-8

3-Propylcyclopentanone

Cat. No.: B2565938
CAS No.: 82322-93-8
M. Wt: 126.199
InChI Key: TWKQLPXRUHHFBU-UHFFFAOYSA-N
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Description

3-Propylcyclopentanone is an organic compound with the molecular formula C8H14O. It belongs to the class of cyclopentanones, which are cyclic ketones containing a five-membered ring. This compound is characterized by the presence of a propyl group attached to the third carbon of the cyclopentanone ring. The structure and properties of this compound make it a valuable compound in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with propyl halides in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO). Another method involves the catalytic hydrogenation of 3-propylcyclopentene-1-one using a palladium catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes. One such method involves the decarboxylation of adipic acid derivatives in the presence of a metal catalyst. This process is efficient and yields high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Propylcyclopentanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products Formed:

Scientific Research Applications

3-Propylcyclopentanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propylcyclopentanone involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific target.

Comparison with Similar Compounds

Uniqueness of 3-Propylcyclopentanone: The presence of the propyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler analogs. These properties make it particularly useful in specific synthetic applications and industrial processes .

Properties

IUPAC Name

3-propylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKQLPXRUHHFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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